![molecular formula C14H10IN3O4 B3842479 N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842479.png)
N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide
Overview
Description
N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as INCB-054329, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to a class of molecules known as small molecule inhibitors, which are designed to selectively target specific proteins involved in cancer cell growth and survival. In
Mechanism of Action
The mechanism of action of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide involves its ability to bind to the bromodomain of BRD4, thereby preventing the protein from interacting with chromatin and regulating gene expression. This results in the downregulation of genes that are critical for cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to exhibit potent anti-proliferative effects in a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide is its high selectivity for BRD4, which allows for the specific targeting of cancer cells while sparing normal cells. In addition, this compound has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. In addition, the use of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide as a biomarker for cancer diagnosis and prognosis is an area of active investigation. Finally, the development of more potent and selective inhibitors of BRD4, based on the structure of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide, is an important goal for future research.
Conclusion
In summary, N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide have been discussed in this paper. Further research in this area has the potential to lead to the development of new and effective cancer therapies.
Scientific Research Applications
N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of a protein known as bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression and is frequently overexpressed in cancer cells. By inhibiting BRD4, N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide can selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O4/c15-12-7-2-1-6-11(12)14(19)22-17-13(16)9-4-3-5-10(8-9)18(20)21/h1-8H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKNSAJSKNMDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-iodobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



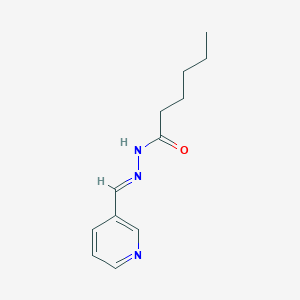
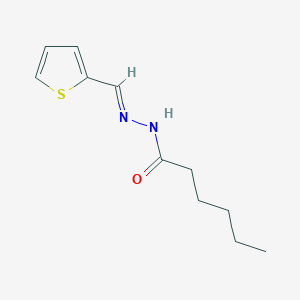
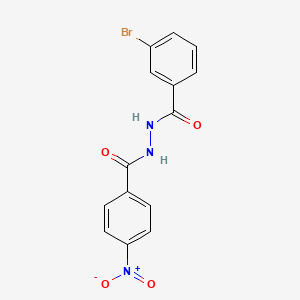
![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)
![N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842452.png)

![4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B3842460.png)
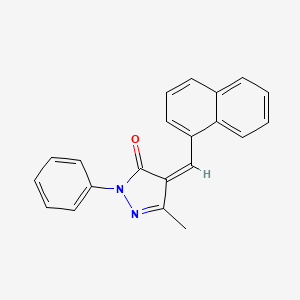
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3842468.png)
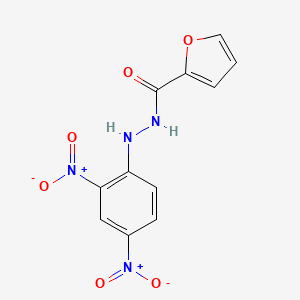

![N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842505.png)
![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B3842508.png)